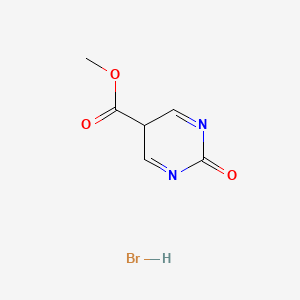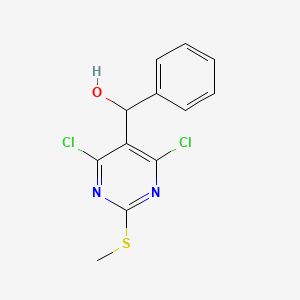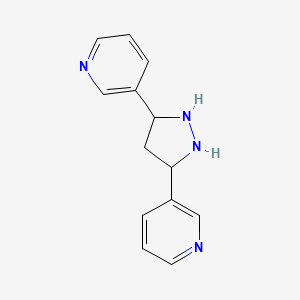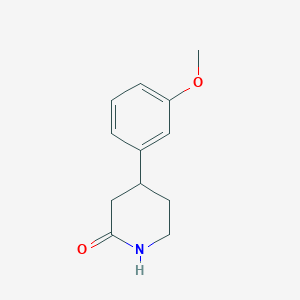
methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide typically involves the reaction of a pyrimidine derivative with methyl chloroformate in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated by crystallization . Another method involves the cyclization of a suitable precursor in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .
Major Products
The major products formed from these reactions include substituted pyrimidines, dihydropyrimidines, and various oxo derivatives .
Scientific Research Applications
Methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound has been studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: It is being explored for its antiviral, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These effects are mediated through its binding to active residues of proteins such as ATF4 and NF-kB .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Thiazolo[3,2-a]pyrimidine derivatives
- Dihydropyrimidinones
Uniqueness
Methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7BrN2O3 |
|---|---|
Molecular Weight |
235.04 g/mol |
IUPAC Name |
methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide |
InChI |
InChI=1S/C6H6N2O3.BrH/c1-11-5(9)4-2-7-6(10)8-3-4;/h2-4H,1H3;1H |
InChI Key |
WWXAOXKAZYGPIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=NC(=O)N=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-(Trifluoromethyl)pyridin-2-yl]-1,3,5-triazinane-2,4-dione](/img/structure/B12343355.png)




![8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12343382.png)

![Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis-](/img/structure/B12343396.png)

![9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12343400.png)
![N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12343421.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12343442.png)

